Cas no 2138550-04-4 (1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride)

1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride
- 1-[3-(oxolan-3-yloxy)propyl]cyclopropane-1-sulfonyl chloride
- 2138550-04-4
- EN300-1142860
-
- インチ: 1S/C10H17ClO4S/c11-16(12,13)10(4-5-10)3-1-6-15-9-2-7-14-8-9/h9H,1-8H2
- InChIKey: MWPJRNGFVCSIST-UHFFFAOYSA-N
- SMILES: ClS(C1(CCCOC2COCC2)CC1)(=O)=O
計算された属性
- 精确分子量: 268.0536079g/mol
- 同位素质量: 268.0536079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 6
- 複雑さ: 331
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 61Ų
1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142860-1.0g |
1-[3-(oxolan-3-yloxy)propyl]cyclopropane-1-sulfonyl chloride |
2138550-04-4 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-1142860-5.0g |
1-[3-(oxolan-3-yloxy)propyl]cyclopropane-1-sulfonyl chloride |
2138550-04-4 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-1142860-2.5g |
1-[3-(oxolan-3-yloxy)propyl]cyclopropane-1-sulfonyl chloride |
2138550-04-4 | 95% | 2.5g |
$2771.0 | 2023-10-26 | |
Enamine | EN300-1142860-10.0g |
1-[3-(oxolan-3-yloxy)propyl]cyclopropane-1-sulfonyl chloride |
2138550-04-4 | 10g |
$5897.0 | 2023-05-26 | ||
Enamine | EN300-1142860-0.05g |
1-[3-(oxolan-3-yloxy)propyl]cyclopropane-1-sulfonyl chloride |
2138550-04-4 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
Enamine | EN300-1142860-0.1g |
1-[3-(oxolan-3-yloxy)propyl]cyclopropane-1-sulfonyl chloride |
2138550-04-4 | 95% | 0.1g |
$1244.0 | 2023-10-26 | |
Enamine | EN300-1142860-0.25g |
1-[3-(oxolan-3-yloxy)propyl]cyclopropane-1-sulfonyl chloride |
2138550-04-4 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
Enamine | EN300-1142860-0.5g |
1-[3-(oxolan-3-yloxy)propyl]cyclopropane-1-sulfonyl chloride |
2138550-04-4 | 95% | 0.5g |
$1357.0 | 2023-10-26 | |
Enamine | EN300-1142860-1g |
1-[3-(oxolan-3-yloxy)propyl]cyclopropane-1-sulfonyl chloride |
2138550-04-4 | 95% | 1g |
$1414.0 | 2023-10-26 | |
Enamine | EN300-1142860-10g |
1-[3-(oxolan-3-yloxy)propyl]cyclopropane-1-sulfonyl chloride |
2138550-04-4 | 95% | 10g |
$6082.0 | 2023-10-26 |
1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride 関連文献
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chlorideに関する追加情報
Introduction to 1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride (CAS No. 2138550-04-4)
1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride is a specialized organic compound characterized by its cyclopropane ring and sulfonyl chloride functional group. This compound, identified by the CAS number 2138550-04-4, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications in drug development. The presence of both an oxolan (lactol) moiety and a sulfonyl chloride group makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound’s structure consists of a propyl chain linked to a cyclopropane ring, which is further modified by an oxolan-3-yloxy substituent at the 3-position. The sulfonyl chloride functionality at the 1-position of the cyclopropane ring enhances its reactivity, making it particularly useful in nucleophilic substitution reactions. These reactions are fundamental in constructing complex molecular architectures, which are often required in medicinal chemistry.
In recent years, there has been growing interest in cyclopropane-containing compounds due to their remarkable biological activities. Cyclopropanes are known for their ability to disrupt protein-protein interactions and inhibit enzymes, making them valuable scaffolds for drug discovery. The sulfonyl chloride moiety further extends these possibilities by enabling the introduction of various functional groups through subsequent chemical transformations.
One of the most compelling aspects of 1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride is its potential as a building block for designing novel therapeutic agents. Researchers have explored its utility in synthesizing sulfonamides, which are widely used in antibiotics, anti-inflammatory drugs, and diabetes medications. The sulfonyl chloride group readily reacts with amines to form sulfonamides, a reaction that is both efficient and scalable.
Moreover, the oxolan ring in this compound adds an extra layer of complexity and functionality. Oxolanes are five-membered lactols that can participate in various chemical reactions, including ring-opening polymerization and nucleophilic substitution. This makes 1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride a promising candidate for developing polymers with tailored properties or for creating prodrugs that release active pharmaceutical ingredients under specific physiological conditions.
Recent studies have highlighted the importance of cyclopropane derivatives in addressing emerging therapeutic challenges. For instance, researchers have investigated the use of cyclopropane-containing compounds as inhibitors of bacterial enzymes involved in drug resistance mechanisms. The structural rigidity provided by the cyclopropane ring can enhance binding affinity to target proteins, making these compounds effective against resistant strains of bacteria.
The synthesis of 1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to achieve high yields and purity. These techniques are essential for producing pharmaceutical intermediates that meet stringent regulatory standards.
The compound’s reactivity also makes it suitable for exploring novel synthetic pathways. For example, it can be used to construct heterocyclic compounds by reacting the sulfonyl chloride group with nitrogen-containing heterocycles or by participating in cyclization reactions that form new rings. Such transformations are crucial for expanding the chemical space available for drug discovery efforts.
In conclusion, 1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride (CAS No. 2138550-04-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in developing new therapeutic agents. As research continues to uncover new applications for cyclopropane derivatives, compounds like this one will undoubtedly play a pivotal role in shaping the future of drug development.
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